6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot, catalyst-free procedure is carried out at room temperature and yields the desired product with excellent efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitubercular activity is attributed to the inhibition of shikimate dehydrogenase, which disrupts the biosynthesis of essential metabolites in Mycobacterium tuberculosis . The compound’s antibacterial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives such as:
- 6-(Aryl)-3-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- 6-(Alkyl/aryl amino)-3-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substituents, which can significantly influence their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents that confer distinct pharmacological properties.
Properties
Molecular Formula |
C23H18N4S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-(2,2-diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H18N4S/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-26-27-22(24-25-23(27)28-21)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
NKUXNSZGAJJKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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